2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol
Description
2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol is a synthetic or naturally derived alcohol characterized by a but-3-en-1-ol backbone modified with an oxane (tetrahydropyran) ether group. The compound’s structure includes a vinyl group (but-3-en-1-ol) and a tetrahydropyran-2-yloxy methyl substituent, which may confer unique solubility, reactivity, or biological activity.
Properties
CAS No. |
87970-24-9 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-(oxan-2-yloxymethyl)but-3-en-1-ol |
InChI |
InChI=1S/C10H18O3/c1-2-9(7-11)8-13-10-5-3-4-6-12-10/h2,9-11H,1,3-8H2 |
InChI Key |
UFYDMQCKEYPUOD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CO)COC1CCCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol typically involves the reaction of oxane derivatives with butenol precursors. One common method involves the use of oxane-2-yl methanol and but-3-en-1-ol under specific reaction conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as distillation and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The oxane ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors to exert its effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on phenolic compounds (e.g., ferulic acid, ellagic acid, rutin) in propolis, which are structurally and functionally distinct from 2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol . However, extrapolating from broader chemical principles and analogous alcohols/ethers, key comparisons can be hypothesized:
Structural Analogues
But-3-en-1-ol Derivatives: 3-Buten-1-ol (unsubstituted): Simpler structure lacking the oxane ether group. Higher volatility and lower solubility in polar solvents compared to the oxane-modified derivative.
Oxane-Containing Compounds: Tetrahydropyran-2-ylmethanol: Shares the oxane moiety but lacks the vinyl group. This difference may reduce conjugation effects and stabilize the compound against oxidation. 2-(Oxan-2-yloxy)ethanol: A shorter carbon chain decreases hydrophobicity, impacting partition coefficients in biological systems.
Physicochemical Properties
The oxane group in the target compound likely enhances lipophilicity (higher LogP) compared to simpler alcohols, favoring membrane permeability in biological contexts. The vinyl group may confer susceptibility to electrophilic addition reactions, analogous to other alkenols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
